2-(3,4-Dimethylcyclohexyl)acetic acid
CAS No.: 85120-34-9
Cat. No.: VC6688094
Molecular Formula: C10H18O2
Molecular Weight: 170.252
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85120-34-9 |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.252 |
| IUPAC Name | 2-(3,4-dimethylcyclohexyl)acetic acid |
| Standard InChI | InChI=1S/C10H18O2/c1-7-3-4-9(5-8(7)2)6-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) |
| Standard InChI Key | NDLNYVBNKQVKIM-UHFFFAOYSA-N |
| SMILES | CC1CCC(CC1C)CC(=O)O |
Introduction
2-(3,4-Dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula . It is a derivative of cyclohexane, featuring two methyl groups at the 3 and 4 positions and an acetic acid moiety. This structural arrangement confers unique chemical and biological properties, making it a subject of interest in various fields such as organic synthesis, medicinal chemistry, and industrial applications.
Structural Characteristics
The compound's structure includes:
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Cyclohexane Core: A six-membered saturated ring.
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Methyl Substituents: Positioned at the 3 and 4 positions on the cyclohexane ring.
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Acetic Acid Moiety: Attached to the cyclohexane ring via a single carbon linker.
This combination of features influences its reactivity, steric hindrance, and potential interactions with biological targets.
Synthesis and Preparation Methods
The synthesis of 2-(3,4-Dimethylcyclohexyl)acetic acid typically involves:
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Alkylation of Cyclohexane Derivatives: Using methylating agents to introduce methyl groups at specific positions.
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Carboxylation Reaction: Oxidizing intermediates like 3,4-dimethylcyclohexanone to introduce the acetic acid group.
Reaction Conditions:
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Strong bases (e.g., sodium hydroxide or potassium tert-butoxide).
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Oxidizing agents (e.g., potassium permanganate or chromium-based reagents).
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Controlled temperatures to optimize yield and purity.
Industrial production often employs continuous flow reactors for scalability and consistency.
Applications in Research and Industry
5.1 Organic Synthesis
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Acts as a building block for synthesizing more complex molecules.
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Used in reactions requiring sterically hindered carboxylic acids.
5.2 Biological Research
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Investigated for antimicrobial and anti-inflammatory properties.
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Studied as a potential lead compound in drug development.
5.3 Industrial Applications
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Utilized in specialty chemical production.
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Contributes to the development of materials with unique chemical properties.
Mechanism of Action
The biological activity of 2-(3,4-Dimethylcyclohexyl)acetic acid is hypothesized to involve:
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Binding to specific enzymes or receptors.
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Modulating activity through steric or electronic effects due to its methyl substituents.
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Influencing pathways such as signal transduction or gene expression.
Further studies are required to elucidate precise molecular mechanisms.
Comparison with Similar Compounds
| Compound | Key Differences |
|---|---|
| Cyclohexaneacetic acid | Lacks methyl substituents; less steric hindrance. |
| 4,4-Dimethylcyclohexylacetic acid | Methyl groups positioned differently; alters reactivity. |
The positioning of the methyl groups in 2-(3,4-Dimethylcyclohexyl)acetic acid enhances steric effects, potentially influencing its stability and interactions compared to its analogs.
Challenges in Research
Despite its potential applications, challenges include:
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Limited availability of high-purity samples for research.
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Lack of comprehensive studies on its pharmacokinetics and toxicology.
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Need for advanced synthetic methodologies for large-scale production.
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